Mono(2-propyl-6-carboxyhexyl) phthalate is a chemical compound derived from the metabolism of di(2-propylheptyl) phthalate, which is widely used as a plasticizer in various industrial applications. This compound serves as an important biomarker for assessing exposure to its parent compound and has gained attention in toxicological studies due to its potential health effects.
The primary source of mono(2-propyl-6-carboxyhexyl) phthalate is the enzymatic hydrolysis of di(2-propylheptyl) phthalate, which is synthesized for use in plastics and other materials. This compound can be detected in biological samples such as urine, making it a useful marker for exposure studies.
Mono(2-propyl-6-carboxyhexyl) phthalate belongs to the class of phthalates, which are esters of phthalic acid. It is classified as a metabolite of high molecular weight phthalates and is often studied in relation to environmental health and toxicology.
The synthesis of mono(2-propyl-6-carboxyhexyl) phthalate involves two key processes: enzymatic hydrolysis and oxidation.
The enzymatic hydrolysis typically utilizes specific enzymes that facilitate the breakdown of the ester bonds in di(2-propylheptyl) phthalate. This process can be conducted under controlled laboratory conditions to optimize yield and purity.
Mono(2-propyl-6-carboxyhexyl) phthalate has the following structural characteristics:
The compound features a complex structure with multiple functional groups, including carboxylic acid and ester functionalities, which are crucial for its biological activity and interactions.
Mono(2-propyl-6-carboxyhexyl) phthalate participates in several chemical reactions:
Common reagents used in these reactions include various enzymes for oxidation and conditions that promote hydrolysis, such as acidic or basic environments depending on the desired reaction pathway.
The mechanism of action for mono(2-propyl-6-carboxyhexyl) phthalate primarily involves its role as a metabolite of di(2-propylheptyl) phthalate. Upon ingestion or exposure, di(2-propylheptyl) phthalate is metabolized into mono(2-propylheptyl) phthalate, which can then undergo further enzymatic transformations leading to the formation of mono(2-propyl-6-carboxyhexyl) phthalate. This compound is subsequently excreted in urine, serving as a biomarker for exposure assessment.
Relevant data indicates that this compound's stability and reactivity play significant roles in its biological interactions and environmental persistence.
Mono(2-propyl-6-carboxyhexyl) phthalate has several scientific applications:
Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) platforms provide superior mass accuracy (<5 ppm) and resolution (>20,000 FWHM) essential for characterizing cx-MPHxP (Mono(2-propyl-6-carboxyhexyl) phthalate) in biological matrices. Under low collision energies (10–20 eV), cx-MPHxP exhibits a predominant deprotonated molecular ion [M–H]⁻ at m/z 335.1502, while higher energies (30–40 eV) yield diagnostic product ions through decarboxylation (m/z 291.1601), alkyl chain cleavage (m/z 165.0198, phthalic acid derivative), and propylhexyl moiety fragments (m/z 127.0402) [1] [9]. These fragmentation pathways enable unambiguous identification amid urinary matrix interferences. Optimal identification requires stepped collision energy ramps (10–40 eV) to capture both precursor stability and fragment-rich spectra, enhancing structural confirmation confidence [3] [9].
Table 1: Diagnostic Ions of cx-MPHxP Under LC-ESI-QTOF Analysis
Collision Energy (eV) | Precursor Ion ([M–H]⁻; m/z) | Major Product Ions (m/z) | Proposed Fragment Identity |
---|---|---|---|
10 | 335.1502 | 335.1502 | Intact molecule |
20 | 335.1502 | 291.1601 | [M–H–CO₂]⁻ |
30–40 | 335.1502 | 165.0198127.0402 | Phthalate ring Alkyl chain fragment |
Gas Chromatography coupled to High-Resolution Mass Spectrometry (GC-HRMS) achieves baseline separation of cx-MPHxP from isobaric di-isodecyl phthalate (DIDP) metabolites (e.g., cx-MIDP) using optimized derivatization and selective ion monitoring (SIM). Derivatization with N,N-diisopropylcarbodiimide and 1,1,1,3,3,3-hexafluoroisopropanol converts carboxyl groups to esters, yielding characteristic fragments after electron ionization. The derivative of cx-MPHxP generates a quantifier ion at m/z 485.1399 (loss of C₆F₆O₂, 150.9982 Da), while DIDP metabolites exhibit distinct retention times (±0.5 min) and fragment ratios [2] [4]. Resolving power exceeding 25,000 (FWHM) eliminates co-elution interferences in urine extracts, enabling specificity at trace levels (0.05 μg/L). This orthogonal approach validates LC-MS identifications where isobaric overlaps complicate analysis [5].
Table 2: GC-HRMS Parameters for cx-MPHxP and Isobaric Metabolite Differentiation
Metabolite | Derivatization Reagent | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
---|---|---|---|---|
cx-MPHxP | HFIP | 11.53 | 485.1399 | 319.1545, 165.0198 |
cx-MIDP (DIDP) | HFIP | 12.10 | 485.1400 | 293.1750, 165.0198 |
Collision-induced dissociation (CID) parameter tuning significantly improves cx-MPHxP detection sensitivity in triple-quadrupole MS systems. Key optimizations include:
Rigorous validation studies establish cx-MPHxP LODs and LOQs in human urine at sub-μg/L levels. GC-HRMS demonstrates superior sensitivity (LOD: 0.05 μg/L; LOQ: 0.15 μg/L) compared to HPLC-MS/MS (LOD: 0.1 μg/L; LOQ: 0.3 μg/L) due to enhanced noise reduction from derivatization and chromatographic separation [2] [4]. For HPLC-MS/MS, matrix effects (ion suppression ≤25%) necessitate dilution or solid-phase extraction, increasing LOQ to 0.5 μg/L in some workflows [5]. Precision (intra-day RSD <10%) and accuracy (92–105% spike recovery) meet FDA bioanalytical guidelines, enabling reliable quantification in population studies where median concentrations range from 0.3–4.4 μg/L [4] [7].
Table 3: Analytical Performance Metrics for cx-MPHxP Quantification in Urine
Method | LOD (μg/L) | LOQ (μg/L) | Linearity (μg/L) | Precision (RSD%) | Accuracy (%) |
---|---|---|---|---|---|
GC-HRMS | 0.05 | 0.15 | 0.15–50 | 5.2 | 98–102 |
HPLC-MS/MS | 0.1 | 0.3 | 0.3–100 | 7.8 | 95–105 |
LC-ESI-QTOF | 0.2 | 0.5 | 0.5–200 | 9.1 | 92–108 |
Stable isotope-labeled analogs (SIL-IS), including cx-MPHxP-d₄ (deuterated at propyl/hexyl chains), correct for analyte loss during sample preparation and matrix-induced ionization fluctuations. SIL-IS co-elution with native cx-MPHxP ensures identical retention times (±0.1 min), while mass differences (Δm/z +4) permit unambiguous discrimination. Incorporating SIL-IS reduces variability from hydrolysis (β-glucuronidase digestion) and liquid-liquid extraction (tert-butyl methyl ether), yielding recovery rates >95% [6]. This technique is critical for compensating urine-specific gravity variations in large cohort studies, improving reproducibility to <8% RSD across batches [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2